molecular formula C15H20N2O5 B2751333 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclohexylpropanoate CAS No. 868679-45-2

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclohexylpropanoate

Cat. No. B2751333
M. Wt: 308.334
InChI Key: GAAKSIKAPXGRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate” is a chemical compound . Another compound, “6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate”, has been studied for its potential applications in a variety of scientific research fields.

Scientific Research Applications

Chemical Synthesis and Catalysis

An innovative method involving nitro-Mannich/lactamization cascades has been developed for the stereoselective synthesis of pyrrolidin-2-ones, utilizing a three-component cascade that includes methyl 3-nitropropanoate. This process, which is both broad in scope and highly diastereoselective, facilitates the direct preparation of polycyclic pyrrolidinone derivatives (Pelletier, Ray, & Dixon, 2009).

Structural Analysis

The structure of compounds related to "6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclohexylpropanoate" has been extensively studied. For instance, the structure of isopropyl 2-methoxyethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate was analyzed, revealing a boat conformation of the dihydropyridine ring and providing insights into structure/activity relationships of 1,4-dihydropyridines (Wang, Herbette, & Rhodes, 1989).

Photophysical Studies

A study on molecular complexation aimed at designing noncentrosymmetric structures for nonlinear optics highlighted the ideal orientation of chromophores linked by hydrogen bonds. This research signifies the potential of using specific chemical frameworks, akin to "6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclohexylpropanoate," for the development of materials with enhanced optical properties (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Electrophilic and Nucleophilic Characteristics

Research on the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as drosophila nicotinic receptor probes utilized alpha-nitro ketone intermediates, showcasing their dual role as electrophiles and nucleophiles. This demonstrates the versatility of compounds within the same chemical family in synthesizing bioactive molecules (Zhang, Tomizawa, & Casida, 2004).

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-cyclohexylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10-9-12(14(17(20)21)15(19)16-10)22-13(18)8-7-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAKSIKAPXGRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-cyclohexylpropanoate

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